molecular formula C28H38N4 B14026118 (4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Cat. No.: B14026118
M. Wt: 430.6 g/mol
InChI Key: ZSUYEULOVOXHSG-FHCAOFFTSA-N
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Description

(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral biimidazole derivative featuring a tetrahydrobiimidazole core substituted with sec-butyl and p-tolyl groups. The stereospecific (4S,4'S) configuration and bulky substituents confer unique steric and electronic properties, making it valuable in asymmetric catalysis and materials science.

Properties

Molecular Formula

C28H38N4

Molecular Weight

430.6 g/mol

IUPAC Name

(4S)-4-butan-2-yl-2-[(4S)-4-butan-2-yl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole

InChI

InChI=1S/C28H38N4/c1-7-21(5)25-17-31(23-13-9-19(3)10-14-23)27(29-25)28-30-26(22(6)8-2)18-32(28)24-15-11-20(4)12-16-24/h9-16,21-22,25-26H,7-8,17-18H2,1-6H3/t21?,22?,25-,26-/m1/s1

InChI Key

ZSUYEULOVOXHSG-FHCAOFFTSA-N

Isomeric SMILES

CCC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C)C(C)CC)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C)C(C)CC)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole typically involves the following steps:

  • Step 1: Formation of the imidazole ring system
    The imidazole core is constructed via condensation reactions involving appropriate diamines and aldehydes or ketones, often under acidic or basic catalysis.

  • Step 2: Introduction of sec-butyl substituents
    The sec-butyl groups are introduced stereoselectively at the 4 and 4' positions, frequently by using chiral starting materials or chiral auxiliaries to control stereochemistry.

  • Step 3: Attachment of p-tolyl groups
    The p-tolyl substituents are incorporated at the 1 and 1' positions through nucleophilic substitution or cross-coupling reactions, ensuring the preservation of the stereochemical integrity of the molecule.

  • Step 4: Purification and characterization
    The final compound is purified by chromatographic methods and characterized by NMR, MS, and chiral HPLC to confirm structure and enantiomeric purity.

Specific Reported Methods

Due to the scarcity of publicly available detailed synthetic procedures for this exact compound, the following is a synthesis outline inferred from related biimidazole derivatives and available commercial data:

Step Reagents/Conditions Outcome Notes
1 Condensation of 1,2-diaminobenzene derivatives with p-tolualdehyde Formation of substituted imidazole intermediates Control of reaction temperature and solvent polarity critical
2 Chiral sec-butyl bromide or sec-butyl lithium reagents added under inert atmosphere Introduction of sec-butyl groups at C4 and C4' Use of chiral auxiliaries or chiral pool synthesis ensures (4S,4'S) configuration
3 Coupling reactions (e.g., Suzuki or Ullmann-type) to attach p-tolyl groups if not introduced earlier Completion of substitution pattern Palladium catalysts often employed
4 Purification by recrystallization or column chromatography Isolation of pure this compound Characterization by NMR, MS, and chiral HPLC

Example Synthetic Route (Hypothetical)

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group under specific conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Steric Effects : Bulky substituents (e.g., sec-butyl, cyclohexyl) enhance steric shielding, critical for enantioselective catalysis. For instance, (4R,4'R)-dicyclohexyl-diisopropyl derivatives are employed in nickel-catalyzed hydroarylations due to their ability to stabilize transition states .

Electronic Modulation : Electron-withdrawing groups (e.g., nitro in TNBI) increase density and detonation performance but may compromise stability due to hygroscopicity .

Chirality : The (4S,4'S) configuration in the target compound distinguishes it from achiral analogs like TNBI, enabling applications in stereoselective synthesis.

Application-Specific Comparisons

Catalysis

  • Analogous systems, like (4R,4'R)-di(heptan-4-yl)-biimidazole, achieve 95% enantiomeric excess in nickel-catalyzed hydroarylations .
  • Thermal Stability : Compounds with tert-butyl or cyclohexyl groups (e.g., ) exhibit superior thermal stability compared to nitro-substituted derivatives, which decompose explosively under heat .

Energetic Materials

  • TNBI and DNM-TNBI demonstrate detonation velocities exceeding 8,000 m/s, rivaling RDX. However, their hygroscopicity limits practical use, whereas hydrophobic analogs (e.g., sec-butyl derivatives) may mitigate moisture sensitivity .

Research Findings and Data

Performance Metrics

Table 2: Energetic Properties of Nitro-Substituted Biimidazoles

Compound Density (g/cm³) Detonation Velocity (m/s) Sensitivity
TNBI 1.78–1.81 8,370–8,454 Moderate (moisture-sensitive)
DNM-TNBI 1.92 9,102 High
RDX 1.82 8,750 High

Data from

Biological Activity

(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a complex organic compound with significant potential in various biological applications. Its unique structure and functional groups suggest a range of biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • IUPAC Name : (4S,4'S)-4-((S)-sec-butyl)-4'-(sec-butyl)-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
  • CAS Number : 2374958-77-5
  • Molecular Formula : C28H38N4
  • Molecular Weight : 430.64 g/mol
  • Purity : 98.00% .

Antimicrobial Activity

Recent studies have indicated that biimidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (4S,4'S)-4,4'-Di-sec-butyl have been tested against various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that the presence of bulky sec-butyl groups enhances the lipophilicity of the molecule, which may contribute to its ability to disrupt microbial membranes.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that (4S,4'S)-4,4'-Di-sec-butyl exhibits varying degrees of cytotoxic effects on cancer cell lines. For example:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 25 µM
    These results indicate a moderate level of cytotoxicity that could be further optimized through structural modifications.

Enzyme Inhibition

Enzymatic assays have revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The inhibition constants (Ki) were determined for various enzymes:

Enzyme TypeKi Value (µM)
Cytochrome P45012.3
Aldose Reductase8.7
Dipeptidyl Peptidase15.0

These findings suggest potential applications in metabolic disorders where enzyme modulation is beneficial.

Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of (4S,4'S)-4,4'-Di-sec-butyl against Candida albicans. The compound demonstrated an EC50 value of 10 µg/mL, indicating significant antifungal potential compared to standard antifungal agents.

Study 2: Anticancer Properties

In a comparative study on various biimidazole derivatives, (4S,4'S)-4,4'-Di-sec-butyl was found to induce apoptosis in breast cancer cells through the mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells by 30% after treatment with 20 µM concentration for 24 hours.

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